Aminophylline

Description

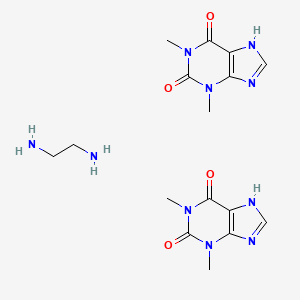

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFAHBPWDRTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883359 | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in alcohol, ether | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellowish granules or powder | |

CAS No. |

317-34-0, 95646-60-9 | |

| Record name | Aminophylline [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pulmophylline (new) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Aminophylline as an Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophylline, a combination of theophylline and ethylenediamine, has long been a cornerstone in the management of respiratory diseases. Its therapeutic effects are, in part, attributed to its role as a non-selective adenosine receptor antagonist. This technical guide provides an in-depth exploration of the molecular interactions, physiological consequences, and experimental methodologies related to this compound's antagonism of adenosine receptors. By presenting comprehensive quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and workflows, this document serves as a critical resource for researchers and professionals in drug development.

Introduction to this compound and Adenosine Receptors

This compound is a 2:1 complex of theophylline and ethylenediamine, with the latter improving the solubility of theophylline for intravenous administration.[1] The pharmacologically active component is theophylline, a methylxanthine that exerts its effects through multiple mechanisms, including inhibition of phosphodiesterases and antagonism of adenosine receptors.[1]

Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes. Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are integral to cardiovascular function, neurotransmission, inflammation, and respiration. Theophylline acts as a non-selective competitive antagonist at these receptors, with varying affinities for each subtype.[1][2] This antagonism is responsible for many of the therapeutic and adverse effects of this compound.

Quantitative Data: Receptor Binding and Functional Potency

The affinity of theophylline for adenosine receptors and its functional potency as an antagonist have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: Theophylline Binding Affinities (Ki) for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Preparation | Radioligand | Ki (µM) | Reference(s) |

| A1 | Human | Brain | [3H]DPCPX | 10 | [2] |

| A1 | Rat | Brain | [3H]CHA | 11 | [2] |

| A2A | Human | Striatum | [3H]CGS 21680 | 15 | [3] |

| A2A | Rat | Striatum | [3H]CGS 21680 | 13 | [2] |

| A2B | Human | Mast Cells | - | ~7 (KB) | [4] |

| A3 | Rat | - | - | Weak affinity | [5] |

Ki values represent the concentration of theophylline required to occupy 50% of the receptors in a radioligand binding assay.

Table 2: Theophylline Functional Antagonist Potency (IC50/KB)

| Receptor Subtype | Assay Type | Agonist | Tissue/Cell Line | Antagonist Potency (µM) | Reference(s) |

| A1 | Calcium Current Inhibition | Adenosine | Guinea Pig Ventricular Myocytes | IC50: ~5-30 (agonist dependent) | [6] |

| A2A | cAMP Accumulation | NECA | CHO cells (human A2A) | - | [3] |

| A2B | IL-8 Release | NECA | HMC-1 (human mast cell line) | KB: 7 | [4] |

| - | Bronchoconstriction | Adenosine | Asthmatic Subjects | - | [7] |

IC50 values represent the concentration of theophylline that inhibits 50% of the agonist response. KB is the dissociation constant of the antagonist-receptor complex.

Table 3: Pharmacokinetic Parameters of this compound (Theophylline)

| Parameter | Population | Value | Reference(s) |

| Bioavailability (oral) | Healthy Adults | ~100% | [8] |

| Volume of Distribution | Healthy Adults | 0.3-0.7 L/kg | [1] |

| Protein Binding | Healthy Adults | ~40% | [1] |

| Clearance | Healthy Non-smoking Adults | ~0.04 L/kg/hr | [8] |

| Clearance | Adult Smokers | ~0.07 L/kg/hr | [8] |

| Clearance | Children (1-9 years) | ~1.0 mg/kg/hr (this compound) | [9] |

| Half-life | Healthy Adults | 7-9 hours | [10] |

| Half-life | Children with Asthma | 1.42 - 7.85 hours | [10] |

| Therapeutic Range | Adults | 10-20 mcg/mL | [8] |

| Therapeutic Range | Children | 5-15 mcg/mL | [1] |

Signaling Pathways

This compound's antagonism of adenosine receptors directly impacts intracellular signaling cascades. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), while the A2A and A2B receptors couple to stimulatory G proteins (Gs).

Adenosine A1 and A3 Receptor Signaling

Activation of A1 and A3 receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). This compound, by blocking these receptors, prevents this inhibitory effect, leading to a relative increase in cAMP levels.

Caption: Adenosine A1/A3 Receptor Signaling Pathway Antagonized by this compound.

Adenosine A2A and A2B Receptor Signaling

Conversely, adenosine binding to A2A and A2B receptors stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP and subsequent PKA activation. This compound's antagonism of these receptors blocks this stimulatory pathway, resulting in decreased cAMP production.

Caption: Adenosine A2A/A2B Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with adenosine receptors.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of theophylline for the human adenosine A1 receptor.

Materials:

-

HEK293 cell membranes expressing the human A1 adenosine receptor.

-

[3H]DPCPX (a selective A1 antagonist radioligand).

-

Theophylline solutions of varying concentrations.

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of theophylline in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-radiolabeled A1 antagonist (e.g., 10 µM CPA) for non-specific binding.

-

50 µL of theophylline solution or binding buffer.

-

50 µL of [3H]DPCPX (final concentration ~1-2 nM).

-

50 µL of cell membrane suspension (20-50 µg protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the theophylline concentration and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This protocol outlines a method to measure the effect of theophylline on adenosine receptor-mediated changes in intracellular cAMP levels.

Materials:

-

CHO cells stably expressing the human adenosine receptor of interest (e.g., A2A).

-

Adenosine receptor agonist (e.g., NECA).

-

Theophylline solutions of varying concentrations.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate for 30 minutes.

-

Add varying concentrations of theophylline to the wells and incubate for 15-30 minutes.

-

Add a fixed concentration of the adenosine receptor agonist (typically the EC80 concentration) to stimulate cAMP production.

-

Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen assay kit and a plate reader.

-

Plot the cAMP concentration against the logarithm of the theophylline concentration to determine the IC50 value.

-

A Schild analysis can be performed by repeating the agonist dose-response curve in the presence of different fixed concentrations of theophylline to determine the pA2 value, a measure of antagonist potency.[11]

Caption: Workflow for cAMP Functional Assay.

In Vivo Model of Adenosine-Induced Bronchoconstriction

This protocol describes an in vivo model in guinea pigs to assess the ability of this compound to antagonize adenosine-induced bronchoconstriction.

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Ovalbumin (for sensitization).

-

Anesthetic (e.g., pentobarbital).

-

Tracheostomy tube.

-

Ventilator.

-

Pressure transducer to measure airway resistance.

-

Aerosol delivery system.

-

Adenosine solution for aerosolization.

-

This compound solution for intravenous administration.

Procedure:

-

Sensitize the guinea pigs with an intraperitoneal injection of ovalbumin.

-

After a sensitization period (e.g., 2-3 weeks), anesthetize the animals.

-

Perform a tracheostomy and connect the animal to a ventilator.

-

Measure baseline airway resistance.

-

Administer this compound intravenously at the desired dose.

-

After a predetermined time, challenge the animal with an aerosolized solution of adenosine.

-

Continuously measure airway resistance during and after the adenosine challenge.

-

Compare the increase in airway resistance in this compound-treated animals to a control group that received a vehicle.

-

The degree of inhibition of the adenosine-induced bronchoconstriction is a measure of this compound's in vivo antagonist activity.

Caption: Workflow for In Vivo Bronchoconstriction Model.

Conclusion

This compound's role as a non-selective adenosine receptor antagonist is a critical component of its pharmacological profile. This guide has provided a comprehensive overview of the quantitative aspects of this antagonism, the underlying signaling pathways, and detailed experimental protocols for its investigation. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of new therapeutic strategies and for optimizing the clinical use of this established medication. The provided data and methodologies serve as a valuable resource for further exploration into the multifaceted actions of this compound and the broader field of adenosine receptor pharmacology.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced sensitivity of heart cells to adenosine and up-regulation of receptor number after treatment of guinea pigs with theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic theophylline treatment in vivo increases high affinity adenosine A1 receptor binding and sensitivity to exogenous adenosine in the in vitro hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. Pharmacokinetics of theophylline in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

An In-depth Technical Guide to Histone Deacetylase Activation by Aminophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophylline, a compound of theophylline and ethylenediamine, is a well-established bronchodilator. Emerging evidence, however, has illuminated its role as a potent activator of histone deacetylases (HDACs), particularly HDAC2. This activity is pivotal in its anti-inflammatory effects, especially in the context of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, where HDAC function is often impaired. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated HDAC activation, presents collated quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of target genes. In inflammatory diseases like COPD, oxidative stress can lead to a reduction in HDAC2 activity and expression. This impairment contributes to the amplification of inflammatory gene expression and is a key factor in the observed corticosteroid insensitivity in these patients. This compound, through its active component theophylline, has been shown to restore HDAC2 activity, thereby reversing corticosteroid resistance and attenuating inflammation. This guide delves into the scientific basis of this effect, offering a valuable resource for researchers and professionals in drug development.

Mechanism of Action: The PI3K-δ Pathway

The primary mechanism by which this compound activates HDAC2 involves the inhibition of the phosphoinositide 3-kinase-delta (PI3K-δ) pathway. Oxidative stress, a hallmark of inflammatory lung diseases, activates PI3K-δ. This activation leads to the phosphorylation and subsequent inactivation and degradation of HDAC2. Theophylline, the active component of this compound, selectively inhibits PI3K-δ, particularly under conditions of oxidative stress. This inhibition prevents the downstream phosphorylation of Akt (also known as Protein Kinase B), a serine/threonine-specific protein kinase, which in turn prevents the inactivation of HDAC2. The restored HDAC2 activity allows for the deacetylation of histones at the promoters of inflammatory genes, leading to their transcriptional repression. Furthermore, active HDAC2 is crucial for the efficacy of corticosteroids, as it is recruited by the glucocorticoid receptor to the site of inflammation to suppress gene expression.

Signaling Pathway Diagram

Caption: this compound activates HDAC2 by inhibiting the PI3K-δ/Akt pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of this compound (theophylline) on HDAC activity.

Table 1: Effect of Theophylline on HDAC Activity

| Cell/Tissue Type | Condition | Theophylline Concentration | Fold Increase in HDAC Activity | Reference |

| Alveolar Macrophages (COPD) | Lysates | 10⁻⁶ M - 10⁻⁵ M | ~6-fold | [1][2] |

| Bronchial Biopsies (Asthma) | In vivo treatment | Low dose | Significant increase | [3] |

| U937 Cells (Macrophage-like) | Oxidative Stress (H₂O₂) | 10⁻⁶ M | Reverses H₂O₂-induced reduction | [4] |

Table 2: Theophylline's Effect on Inflammatory Markers and Corticosteroid Sensitivity

| Cell/Tissue Type | Treatment | Effect | Reference |

| Alveolar Macrophages (COPD) | Theophylline + Dexamethasone | Significantly enhanced suppression of IL-8 release | [1][2] |

| Peripheral Blood Mononuclear Cells (COPD) | Theophylline (1 µM) | Restored corticosteroid sensitivity | [5] |

| U937 Cells | Cigarette Smoke Extract (CSE) + Theophylline + Dexamethasone | Significantly reduced CSE-induced IL-8 and TNF-α release | [6][7] |

Table 3: Theophylline's Inhibitory Effect on PI3K-δ

| Condition | Theophylline IC₅₀ for PI3K-δ | Reference |

| Intact Cells | 75 µM | [8] |

| Oxidative Stress (H₂O₂ treated cells) | 2.1 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments.

Cellular Histone Deacetylase (HDAC) Activity Assay

This protocol is based on a fluorometric assay that measures the deacetylation of a synthetic substrate.

Materials:

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease like trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Cell Culture and Treatment: Culture cells to desired confluency and treat with this compound or vehicle control for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Assay Reaction:

-

In a 96-well black microplate, add cell lysate (containing a standardized amount of protein) to each well.

-

Add HDAC Assay Buffer.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination and Signal Development:

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 10-15 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate HDAC activity relative to the protein concentration and normalize to the control group.

Immunoprecipitation (IP) of HDAC2

This protocol allows for the specific isolation of HDAC2 from cell lysates.

Materials:

-

Cell Lysis Buffer (non-denaturing, e.g., Triton X-100 based)

-

Anti-HDAC2 antibody

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates as described in the HDAC activity assay protocol using a non-denaturing lysis buffer.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add the anti-HDAC2 antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Immune Complex Capture:

-

Add Protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the immunoprecipitated HDAC2 from the beads using Elution Buffer.

-

Neutralize the eluate with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).

-

-

Analysis: The eluted HDAC2 can be used for subsequent analysis, such as Western blotting or activity assays.

Western Blotting for HDAC2 Expression

This technique is used to quantify the amount of HDAC2 protein.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-HDAC2)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HDAC2 antibody overnight at 4°C.

-

Washing: Wash the membrane 3 times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane 3 times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying HDAC activation.

Conclusion and Future Directions

This compound's ability to activate HDAC2 presents a significant therapeutic potential, particularly in inflammatory conditions characterized by corticosteroid resistance. The mechanism, involving the inhibition of the PI3K-δ pathway, offers a clear target for drug development. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this pathway and develop novel therapeutics. Future research could focus on developing more specific HDAC2 activators with improved side-effect profiles and exploring the role of this pathway in other inflammatory and disease contexts. The continued investigation into the nuanced regulation of HDACs will undoubtedly pave the way for innovative treatment strategies.

References

- 1. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Theophylline and dexamethasone in combination reduce inflammation and prevent the decrease in HDAC2 expression seen in monocytes exposed to cigarette smoke extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct effects of caffeine and theophylline on p110 delta and other phosphoinositide 3-kinases. Differential effects on lipid kinase and protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminophylline Pharmacokinetics in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of aminophylline, a combination of theophylline and ethylenediamine, in various preclinical animal models. Theophylline is the active bronchodilator, and its pharmacokinetic profile is crucial for predicting its efficacy and safety in respiratory disease models. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and illustrates the relevant physiological pathways.

Core Pharmacokinetic Parameters of Theophylline in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of theophylline, the active component of this compound, in several preclinical animal species following intravenous (IV) and oral (PO) administration. These parameters are essential for designing and interpreting preclinical studies.

Table 1: Intravenous Administration of Theophylline in Preclinical Animal Models

| Animal Model | Dose (mg/kg) | Half-Life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/kg/min) | Area Under the Curve (AUC) (µg·h/mL) | Reference |

| Rat | 5 (Theophylline) | - | - | - | - | [1] |

| 6 or 11 (Theophylline) | 1.17 | - | - | - | [2] | |

| 52 or 115 (Theophylline) | ~4 (initial), 1.17 (terminal) | - | - | - | [2] | |

| Dog | 10 (Theophylline) | 5.5 ± 1.0 | 0.67 - 1.00 | 0.096 - 0.136 (L/h/kg) | - | [3] |

| 8.6 (Theophylline equivalent) | 8.4 | 0.546 | 0.780 | - | [4][5] | |

| Rabbit | 10 (Theophylline) | 5.5 ± 1.3 | 0.545 ± 0.160 | 0.069 ± 0.010 (L/h/kg) | - | [6] |

| 12 (Theophylline) | - | - | - | - | [7] | |

| Pig | Single dose (Theophylline) | 11.0 | 0.61 | - | - | [8] |

| Chicken | Single dose (this compound) | 13.1 ± 4.17 | 0.87 ± 0.27 | 0.77 ± 0.10 | 209.6 ± 22.8 (AUC0-t) | [9][10] |

Table 2: Oral Administration of Theophylline in Preclinical Animal Models

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (F) (%) | Half-Life (t½) (h) | AUC (µg·h/mL) | Reference |

| Rat | 20 (Theophylline) | - | - | - | - | - | [1] |

| Dog | 10 (Theophylline) | - | 8.85 ± 3.63 | 96.2 ± 32.9 | 8.67 ± 1.62 | - | [5] |

| ~15 (Theophylline) | - | - | > 80 | - | - | [4] | |

| Rabbit | Single dose (Theophylline) | - | - | - | - | - | [11][12] |

| Pig | Single dose (Theophylline) | - | - | 79 | - | - | [8] |

| Chicken | Single dose (this compound) | 7.4 ± 1.5 | 1.83 ± 1.11 | 83.1 ± 11.7 | 11.65 ± 1.14 | 165.1 ± 37.0 (AUC0-t) | [9][10] |

Detailed Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. The following sections outline typical methodologies for key experiments in preclinical this compound studies.

Drug Administration

2.1.1. Intravenous (IV) Administration (Bolus)

A common method for determining the fundamental pharmacokinetic parameters of a drug is through intravenous administration.

-

Animal Preparation: Animals are typically fasted overnight with free access to water to minimize variability in absorption and metabolism. The chosen vein (e.g., lateral tail vein in rats/mice, cephalic or saphenous vein in dogs/rabbits) is catheterized for drug administration and/or blood sampling.

-

Drug Formulation: this compound is dissolved in a sterile, physiologically compatible vehicle, such as 0.9% saline, to the desired concentration. The pH of the solution should be checked and adjusted if necessary to ensure it is within a physiological range (typically between 8.0 and 9.5).[3]

-

Administration Procedure: A precise volume of the this compound solution, calculated based on the animal's body weight, is administered as a bolus injection over a short period (e.g., 1-2 minutes). The exact time of administration is recorded as time zero (T0).

2.1.2. Oral Administration (Gavage)

Oral gavage is a standard technique for administering precise doses of a drug directly into the stomach.

-

Animal Preparation: Similar to IV studies, animals are usually fasted overnight.

-

Drug Formulation: this compound can be dissolved or suspended in an appropriate vehicle, such as water, saline, or a methylcellulose solution. The volume administered should be appropriate for the species (e.g., typically not exceeding 10 mL/kg for mice).[6][13][14]

-

Administration Procedure: A gavage needle of appropriate size and length for the animal is used. The animal is restrained, and the needle is gently passed down the esophagus into the stomach. The drug formulation is then slowly administered. Care must be taken to avoid accidental administration into the trachea.[6][13][14]

Blood Sampling

-

Sampling Sites: Blood samples are typically collected from a cannulated vein (e.g., jugular, femoral) or through serial sampling from sites like the tail vein (mice, rats), marginal ear vein (rabbits), or cephalic/saphenous veins (dogs).

-

Sampling Schedule: A series of blood samples (e.g., 0.1-0.5 mL, depending on the animal's size) are collected at predetermined time points after drug administration. For IV studies, sampling is frequent initially (e.g., 2, 5, 15, 30 minutes) and then spaced out over a longer period (e.g., 1, 2, 4, 8, 12, 24 hours). For oral studies, sampling is designed to capture the absorption, distribution, and elimination phases.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA). The samples are then centrifuged to separate the plasma, which is subsequently stored at -20°C or -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying theophylline and its metabolites in biological matrices.[14][15][16][17]

-

Sample Preparation:

-

Protein Precipitation: A common and simple method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the drug is collected.

-

Liquid-Liquid Extraction (LLE): An organic solvent (e.g., ethyl acetate) is added to the plasma sample. After vortexing and centrifugation, the organic layer containing the drug is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase.

-

Solid-Phase Extraction (SPE): This technique provides a cleaner sample by using a sorbent to retain the drug of interest while interferences are washed away. The drug is then eluted with a suitable solvent.

-

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate theophylline and its metabolites from endogenous plasma components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile).[14][15]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Theophylline and its metabolites are ionized (e.g., using electrospray ionization - ESI) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for theophylline and an internal standard.[14][15]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate important aspects of this compound's mechanism of action and the typical workflow of a preclinical pharmacokinetic study.

Caption: Theophylline's dual mechanism of action.

Caption: Workflow for a preclinical pharmacokinetic study.

Caption: Major metabolic pathways of theophylline.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound – Rat Guide [ratguide.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. research.fsu.edu [research.fsu.edu]

- 7. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Pharmacokinetics of theophylline in swine: a potential model for human drug bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. Pharmacokinetics of theophylline in Guinea pig tears [pubmed.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. scribd.com [scribd.com]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. Pharmacokinetics of theophylline and 3-methylxanthine in guinea pigs. II. Multiple dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 17. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Aminophylline's Effect on Intracellular Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophylline, a complex of theophylline and ethylenediamine, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are largely attributed to its ability to modulate intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways. This technical guide provides an in-depth analysis of the mechanisms by which this compound elevates intracellular cAMP, focusing on its dual action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including smooth muscle relaxation, inflammation, and neurotransmission. The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This compound exerts its pharmacological effects primarily by increasing intracellular cAMP levels through two well-established mechanisms:

-

Inhibition of Phosphodiesterases (PDEs): this compound is a non-selective PDE inhibitor, preventing the hydrolysis of cAMP to AMP, thereby leading to its accumulation within the cell.[1]

-

Antagonism of Adenosine Receptors: this compound blocks adenosine receptors, particularly A1 and A2 subtypes. Adenosine, acting through A1 receptors, can inhibit adenylyl cyclase and reduce cAMP levels. By antagonizing these receptors, this compound removes this inhibitory signal, contributing to higher intracellular cAMP concentrations.

This guide will explore these mechanisms in detail, presenting available quantitative data, outlining experimental methodologies for their investigation, and illustrating the involved signaling pathways.

Quantitative Effects of this compound on Intracellular cAMP Levels

The primary effect of this compound is the elevation of intracellular cAMP. The extent of this increase is dependent on the cell type, the concentration of this compound, and the experimental conditions. While comprehensive dose-response data in a single, unified format is scarce in publicly available literature, we can summarize the key quantitative findings.

One of the critical parameters for a PDE inhibitor is its half-maximal inhibitory concentration (IC50). For this compound, a non-selective PDE inhibitor, the following has been reported:

| Parameter | Value | Cell/Enzyme Source | Reference |

| IC50 (PDE inhibition) | 0.12 mM | Non-selective | [1] |

A study on human lymphocytes demonstrated a significant increase in cAMP levels following the administration of this compound. Although specific concentrations were not detailed in the abstract, the time-dependent effect was noted:

| Time Point | Change in cAMP Levels | Cell Type | Condition | Reference |

| 30 minutes | Significant Increase | Human Lymphocytes | Post-intravenous injection | |

| 60 minutes | Significant Increase | Human Lymphocytes | Post-intravenous injection |

Note: The referenced study did not provide specific fold-change or concentration data in the abstract. Further investigation of the full text would be required for more detailed quantitative analysis.

Signaling Pathways

The molecular mechanisms through which this compound impacts intracellular cAMP levels can be visualized as interconnected signaling pathways.

Phosphodiesterase Inhibition Pathway

This compound, by inhibiting PDE enzymes, directly prevents the degradation of cAMP. This leads to an accumulation of cAMP, which can then activate downstream effectors such as Protein Kinase A (PKA).

Caption: this compound inhibits PDE, increasing cAMP levels and PKA activation.

Adenosine Receptor Antagonism Pathway

This compound also acts as an antagonist at adenosine receptors. By blocking the inhibitory A1 receptor, it prevents the attenuation of adenylyl cyclase activity, thereby maintaining cAMP production.

References

Foundational Mechanisms of Aminophylline-Induced Bronchodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophylline, a 2:1 complex of theophylline and ethylenediamine, has been a cornerstone in the management of bronchospastic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for decades.[1][2][3] Its primary therapeutic action, bronchodilation, stems from the biological activity of theophylline. While clinically effective, this compound possesses a narrow therapeutic index, necessitating a thorough understanding of its foundational pharmacology.[4][5] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's bronchodilatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for ongoing research and drug development.

Core Mechanisms of Bronchodilatory Action

The bronchodilatory effect of theophylline, the active component of this compound, is multifactorial. While not fully elucidated, three primary mechanisms are widely recognized: inhibition of phosphodiesterase enzymes, antagonism of adenosine receptors, and activation of histone deacetylases.[1][2][5]

Phosphodiesterase (PDE) Inhibition

The most established mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly isoenzymes PDE3 and PDE4, within airway smooth muscle cells.[1][5][6] PDEs are responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP).[4] By inhibiting these enzymes, theophylline leads to an accumulation of intracellular cAMP.[3][4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase (MLCK). The net result is a reduction in the contractile state of the airway smooth muscle, leading to bronchodilation.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

aminophylline as a complex of theophylline and ethylenediamine

An In-depth Technical Guide to Aminophylline: A Theophylline-Ethylenediamine Complex

Introduction

This compound is a pharmaceutical compound consisting of a 2:1 complex of the bronchodilator theophylline and the solubilizing agent ethylenediamine.[1][2] It is primarily utilized in the management of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), to alleviate reversible airway obstruction.[2][3][4] The formation of this complex significantly enhances the aqueous solubility of theophylline, facilitating its administration, especially in intravenous formulations.[3][5] Once administered, this compound dissociates in the body to release theophylline, which is the pharmacologically active component, and ethylenediamine.[6][7] Theophylline exerts its therapeutic effects through multiple mechanisms, including inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[6][8][9] This guide provides a detailed technical overview of this compound, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for its synthesis and analysis.

Caption: Logical relationship of the this compound complex formation.

Physicochemical Properties

This compound is typically found as a dihydrate.[2] The ethylenediamine component improves the solubility of theophylline in water.[2] Upon exposure to air, this compound can gradually lose ethylenediamine and absorb carbon dioxide, liberating free theophylline.[2][10] Its solutions are alkaline.[2]

| Property | Data | Reference(s) |

| Chemical Name | 1,3-Dimethyl-7H-purine-2,6-dione; ethane-1,2-diamine | [1][2] |

| Molecular Formula | C₁₆H₂₄N₁₀O₄ (Anhydrous) | [1] |

| Molar Mass | 420.43 g/mol (Anhydrous) | [1][2] |

| Appearance | White or slightly yellowish granules or powder with a slight ammoniacal odor and a bitter taste. | [2][11] |

| Solubility | Soluble in water. 1 g dissolves in 25 mL of water. Insoluble in alcohol and ether. | [2] |

| pH of Solution | 8.0 - 9.5 (for a 1.0 g in 25 mL water solution) | [12] |

| Melting Point (Theophylline component) | 271°C - 275°C (after precipitation from this compound solution) | [12] |

| Composition | A 2:1 complex of theophylline and ethylenediamine. Contains approximately 79% anhydrous theophylline by weight (as dihydrate). | [1][13] |

Mechanism of Action

The pharmacological effects of this compound are attributable to the theophylline component.[6] Theophylline has two primary modes of action: relaxation of bronchial smooth muscle (bronchodilation) and suppression of airway responsiveness to stimuli (non-bronchodilator prophylactic effects).[9][14] These actions are mediated through several molecular pathways.

Phosphodiesterase (PDE) Inhibition

Theophylline non-selectively inhibits phosphodiesterase enzymes, particularly PDE3 and PDE4.[3][8][14][15] Inhibition of these enzymes prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP).[16] The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle, causing bronchodilation.[8]

Caption: Theophylline's phosphodiesterase (PDE) inhibition pathway.

Adenosine Receptor Antagonism

Theophylline also acts as a non-selective antagonist at adenosine receptors (A1, A2, and A3).[8][17] Adenosine can induce bronchoconstriction in asthmatic patients.[16] By blocking adenosine receptors, theophylline prevents these bronchoconstrictive effects.[9][16] This antagonism is also thought to contribute to some of the drug's side effects, such as cardiac arrhythmias and seizures.[18]

Caption: Theophylline's adenosine receptor antagonism pathway.

Other Mechanisms

Other proposed mechanisms of action for theophylline include:

-

Histone Deacetylase (HDAC) Activation: Theophylline can activate HDAC2, which helps to reduce the expression of inflammatory genes.[8][9]

-

Inhibition of Nuclear Factor-kappaB (NF-κB): It can prevent the translocation of this pro-inflammatory transcription factor to the nucleus.[8]

-

Increased Interleukin-10 Secretion: IL-10 is a cytokine with broad anti-inflammatory properties.[8]

Pharmacokinetics

Following administration, this compound is completely absorbed and converted to theophylline.[4] The pharmacokinetic properties are therefore those of theophylline. The drug has a narrow therapeutic window, and serum concentrations require careful monitoring to avoid toxicity.[4][8] The therapeutic range for bronchodilation is generally considered to be 5-20 mcg/mL, with an optimal range of 10-15 mcg/mL to maximize efficacy and minimize adverse events.[4][13][19]

| Parameter | Value / Range | Reference(s) |

| Bioavailability (Oral) | Rapidly and completely absorbed. | [9] |

| Protein Binding | ~40% (primarily to albumin). | [4][9] |

| Volume of Distribution (Vd) | 0.3 - 0.7 L/kg. | [4][6] |

| Metabolism | Hepatic, via cytochrome P450 enzymes (primarily CYP1A2, also CYP2E1 and CYP3A3). Major metabolite is 1,3-dimethyluric acid. | [9][14][18] |

| Elimination Half-Life | 7-9 hours in non-smoking adults. Varies significantly with age, smoking status, and concurrent diseases (e.g., heart failure, liver disease). | [2][6] |

| Clearance | Varies significantly among populations: - Adults (non-smoking asthmatics): 0.65 mL/kg/min - Children (1-4 years): 1.7 mL/kg/min - Elderly (>60 years): 0.41 mL/kg/min - Smokers have increased clearance due to CYP1A2 induction. | [6][18] |

Experimental Protocols

Synthesis of Anhydrous this compound

This protocol is based on a method for preparing anhydrous this compound using an organic solvent.[20]

Objective: To synthesize anhydrous this compound from theophylline and ethylenediamine.

Materials:

-

Theophylline (C₇H₈N₄O₂)

-

Ethylenediamine (C₂H₈N₂)

-

Tetrahydrofuran (THF)

-

Four-hole boiling flask

-

Stirrer

-

Reflux condenser

-

Ice bath

-

Vacuum filtration apparatus

-

Vacuum oven

Methodology:

-

Add 7.2g (0.04 mol) of theophylline to a 250 mL four-hole boiling flask.

-

Add 36 mL of tetrahydrofuran to the flask and stir at 20°C until the mixture is uniform.

-

While maintaining the temperature at 20°C, add 1.2g (0.02 mol) of ethylenediamine dropwise to the suspension. The molar ratio of theophylline to ethylenediamine should be 2:1.

-

After the addition is complete, heat the mixture to reflux.

-

Maintain the reflux for 1 hour.

-

Following the reflux period, rapidly cool the flask in an ice bath to induce crystallization. Cool to a temperature of 5°C.

-

Maintain this temperature for 1 hour to allow for complete crystallization.

-

Filter the resulting precipitate using a vacuum filtration apparatus.

-

The filtrate containing THF can be concentrated for solvent recovery.

-

Dry the collected filter cake (this compound anhydrous) in a vacuum oven at 40°C under 0.08 MPa pressure for 1 hour.[20]

Assay of Theophylline in this compound by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantitative determination of theophylline in an this compound sample, as adapted from pharmacopeial methods.[21]

Objective: To determine the percentage of theophylline in an this compound sample.

Caption: A typical experimental workflow for HPLC analysis of this compound.

Materials & Equipment:

-

This compound sample

-

USP Theophylline Reference Standard (RS)

-

HPLC-grade water and solvent (e.g., acetonitrile, methanol)

-

Buffer salts (e.g., phosphate buffer)

-

HPLC system with UV detector, pump, and C18 column (packing L1)

-

Volumetric flasks, pipettes, and syringes

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for system suitability.

-

Diluent Preparation: Prepare the diluent, which is often the mobile phase or a component of it.

-

Standard Preparation: Accurately weigh a quantity of USP Theophylline RS and dissolve it in the diluent. Dilute quantitatively to obtain a final solution with a known concentration of about 0.08 mg/mL.

-

Assay (Sample) Preparation: Accurately weigh about 24 mg of the this compound sample. Transfer it to a 250-mL volumetric flask. Dissolve in and dilute to volume with the diluent, then mix thoroughly.

-

Chromatographic Conditions:

-

Detector: UV, 254 nm

-

Column: 3.9-mm x 15-cm; packing L1 (C18)

-

Flow Rate: About 1.0 mL/minute

-

Injection Volume: About 10 µL

-

-

System Suitability: Inject a resolution solution (containing theophylline and a related substance like theobromine) to ensure the resolution between the peaks is adequate (R > 3.0). Perform replicate injections of the Standard preparation; the relative standard deviation (RSD) should not be more than 2.0%.

-

Procedure:

-

Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms and measure the peak area responses for the theophylline peaks.

-

-

Calculation: Calculate the quantity (in mg) of theophylline (C₇H₈N₄O₂) in the portion of this compound taken using the formula:

-

Quantity (mg) = 250 * C * (rU / rS)

-

Where C is the concentration (mg/mL) of USP Theophylline RS in the Standard preparation, rU is the peak response from the Assay preparation, and rS is the peak response from the Standard preparation.[21]

-

Identification Test

This protocol is a classic chemical identification test for this compound based on the properties of its constituent parts.[12][21]

Objective: To confirm the identity of an this compound sample.

Methodology:

-

Theophylline Precipitation:

-

Dissolve approximately 0.5 g of the this compound sample in 20 mL of water.

-

With constant stirring, add 1 mL of 3N hydrochloric acid. A white precipitate of theophylline will form.

-

Filter the precipitate, wash it with small portions of cold water, and dry at 105°C for 1 hour.

-

Confirmation: The melting point of the obtained theophylline precipitate should be between 270°C and 274°C.[21]

-

-

Ethylenediamine Reaction (Murexide Test on Theophylline):

-

Take about 10 mg of the dried precipitate from the previous step and place it in a porcelain dish.

-

Add 1 mL of hydrochloric acid and 0.5 mL of hydrogen peroxide (~6%).

-

Evaporate to dryness on a water bath. The residue will be reddish.

-

Add one drop of ammonia solution. The residue will turn a purple color (murexide). This color is destroyed by the addition of a strong base like sodium hydroxide.[10]

-

-

Ethylenediamine Confirmation:

-

To the filtrate retained from the theophylline precipitation step, add 0.5 mL of benzenesulfonyl chloride and 5 mL of 1N sodium hydroxide to make the solution alkaline.

-

Shake for 10 minutes, then acidify with 5 mL of 3N hydrochloric acid.

-

Chill the solution to collect the precipitated disulfonamide of ethylenediamine.

-

Confirmation: The dried precipitate should have a melting point between 164°C and 171°C.[21]

-

References

- 1. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound (a theophylline-ethylenediamine complex) blocks ethanol behavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. cdn.who.int [cdn.who.int]

- 11. globalrph.com [globalrph.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. drugs.com [drugs.com]

- 15. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 17. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 18. ClinPGx [clinpgx.org]

- 19. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 20. CN108794476A - A kind of preparation process of this compound anhydrous - Google Patents [patents.google.com]

- 21. uspbpep.com [uspbpep.com]

Preclinical Investigation of Aminophylline's Diuretic Properties: A Technical Guide

Executive Summary: Aminophylline, a combination of theophylline and ethylenediamine, is a methylxanthine compound historically used for its bronchodilatory effects.[1][2] However, its diuretic properties have been a subject of significant preclinical and clinical investigation. This document provides a technical overview of the preclinical data supporting the diuretic action of this compound, focusing on its core mechanisms, relevant quantitative data from animal models, and detailed experimental protocols for its evaluation. The primary mechanisms underpinning its diuretic effect are non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes, which collectively alter renal hemodynamics and tubular reabsorption.[3][4]

Introduction

This compound is a 2:1 complex of theophylline and ethylenediamine, the latter improving the solubility of theophylline for parenteral administration.[1] While its primary clinical application has been in the management of bronchospasm associated with asthma and other chronic lung diseases, its capacity to induce diuresis has been recognized for decades.[5][6] The diuretic effect is primarily attributed to theophylline.[2] Preclinical research has been crucial in elucidating the mechanisms responsible for this effect, which are distinct from its bronchodilatory actions and occur at different therapeutic concentrations.[6] This guide synthesizes the key findings from these preclinical investigations to inform researchers, scientists, and drug development professionals.

Core Mechanisms of Diuretic Action

The diuretic effect of this compound is multifactorial, primarily involving two key signaling pathways within the kidney: adenosine receptor antagonism and phosphodiesterase inhibition.[3][7]

Adenosine Receptor Antagonism

The principal mechanism for this compound-induced diuresis is the antagonism of adenosine A1 receptors in the kidneys.[8] Under normal physiological conditions, adenosine is a critical regulator of renal hemodynamics and tubular function. It causes vasoconstriction of the afferent (pre-glomerular) arteriole and enhances sodium reabsorption in the proximal tubule.[4][9][10]

This compound, acting as a non-selective adenosine receptor antagonist, blocks these effects.[8] By inhibiting the A1 receptor, it leads to:

-

Afferent Arteriolar Vasodilation: This increases renal blood flow (RBF) and glomerular filtration rate (GFR), leading to a greater volume of filtrate being processed by the nephrons.[6][11]

-

Inhibition of Proximal Tubular Reabsorption: Blockade of A1 receptors on proximal tubule cells reduces the reabsorption of sodium and, consequently, water.[8][12]

Studies using adenosine A1 receptor knockout (A1R-/-) mice have confirmed the critical role of this pathway; in these animals, the diuretic and natriuretic effects of theophylline were abolished.[8] This mechanism is considered the dominant pathway, especially at lower therapeutic concentrations.[6]

Phosphodiesterase (PDE) Inhibition

Theophylline is a non-selective inhibitor of phosphodiesterase (PDE) isoenzymes, particularly PDE III and PDE IV.[2][3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][13] By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP.[1] This leads to:

-

Renal Vasodilation: Increased cAMP levels in vascular smooth muscle cells promote relaxation, which can contribute to increased renal blood flow.[4]

-

Reduced Tubular Reabsorption: While a secondary effect, elevated cAMP can modulate transport processes in the renal tubules, contributing to reduced solute and water reabsorption.[12]

This mechanism is more prominent at the higher concentrations typically required for bronchodilation.[6][14]

Preclinical Evidence and Quantitative Data

Preclinical studies in various animal models, particularly rodents and canines, have provided quantitative data on the diuretic and natriuretic effects of this compound.

Table 1: Effects of this compound on Urine Output in Preclinical Models

| Animal Model | Dosage | Observation Period | Key Findings | Reference |

| Wistar Rats | 45 mg/kg (Theophylline) | 3 hours | Significantly increased urine output compared to vehicle control. | [8] |

| Conscious Rats | 10 mg/kg (8-phenyltheophylline) | Not specified | Evoked a significant diuretic response. | [15] |

| Dogs | 6.6 mg/kg (Mersalyl comparison) | 5 hours | Showed diuretic activity, though less potent than the standard diuretic mersalyl. | [16] |

| Newborn Animal Models | Low-dose Theophylline | Not specified | Prevented hypoxemia-associated reductions in glomerular filtration rate. | [9] |

Table 2: Effects of this compound on Electrolyte Excretion in Preclinical Models

| Animal Model | Dosage | Observation Period | Key Findings | Reference |

| Wistar Rats | 45 mg/kg (Theophylline) | 3 hours | Significantly increased sodium excretion (natriuresis) in wild-type mice, an effect absent in A1 receptor knockout mice. | [8] |

| Conscious Rats | 10 mg/kg (8-phenyltheophylline) | Not specified | Caused significant saliuresis (salt excretion). | [15] |

| Normal Human Subjects | Infusion | Not specified | Decreased solute reabsorption in the proximal nephron and at the diluting segment. | [12] |

| Dogs | Not specified | Not specified | Demonstrated a direct effect on increasing sodium excretion (natriuresis). | [17] |

Experimental Protocols for Preclinical Assessment

Standardized protocols are essential for the reliable preclinical evaluation of a compound's diuretic potential. The Lipschitz model is a widely accepted method for screening diuretic activity in rodents.[18]

In Vivo Diuretic Activity Assay in Rodents (Modified Lipschitz Method)

This protocol outlines the key steps for assessing the diuretic effect of this compound in a rat model.[18][19]

-

Animal Selection and Acclimatization:

-

Experimental Groups:

-

Group I (Control): Receives the vehicle (e.g., 0.9% saline) orally (p.o.) or intraperitoneally (i.p.).[18]

-

Group II (Standard): Receives a standard diuretic like Furosemide (5-10 mg/kg, p.o.).[18][20]

-

Group III-V (Test): Receive graded doses of this compound (e.g., 10, 20, 40 mg/kg, p.o. or i.p.).[7]

-

-

Procedure:

-

Fasting: Animals are fasted for 18 hours prior to the experiment to ensure uniform gastric emptying, with free access to water.[18]

-

Hydration: Each rat is primed with a hydrating load of 0.9% saline (e.g., 25 mL/kg, i.p. or p.o.) to promote a baseline urine flow.[16] The test compound, standard, or vehicle is administered along with this saline load.

-

Urine Collection: Immediately after administration, animals are placed individually in metabolic cages designed to separate urine and feces.[19]

-

Duration: Urine is collected and the volume is measured at regular intervals (e.g., every hour) for a total of 5 to 24 hours.[16][18]

-

-

Sample Analysis:

-

Volume & pH: Total cumulative urine volume is recorded. The pH of the pooled urine sample for each animal can be measured.[18]

-

Electrolytes: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.[18][19]

-

-

Data Calculation:

Discussion

The preclinical evidence robustly supports the diuretic properties of this compound, primarily mediated by adenosine A1 receptor antagonism.[8] This mechanism is particularly relevant as it suggests efficacy in states of heightened intrarenal adenosine, such as hypoxia or ischemia.[9] The secondary role of PDE inhibition may offer a synergistic effect, especially at higher doses.[3]

For drug development professionals, these findings are significant. The dual mechanism suggests that this compound or novel derivatives could be developed as adjunct diuretics, particularly in clinical scenarios like fluid overload refractory to conventional loop diuretics.[21][22] Preclinical investigations should carefully titrate dosage, as the diuretic effects are observed at concentrations lower than those required for bronchodilation, potentially minimizing the risk of dose-dependent side effects like cardiac arrhythmias and seizures.[3][6] Future preclinical studies could explore the efficacy of this compound in specific animal models of renal injury or heart failure to better delineate its therapeutic potential.

Conclusion

Preclinical investigations have firmly established the diuretic and natriuretic properties of this compound. The primary mechanism involves the antagonism of adenosine A1 receptors, which increases renal blood flow and inhibits tubular sodium reabsorption.[8] A secondary mechanism, phosphodiesterase inhibition, contributes to these effects by increasing intracellular cAMP and cGMP.[1] Quantitative data from rodent and canine models confirm these effects, and standardized protocols exist for the continued investigation and development of this compound and related compounds as potential diuretic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Prospective Assessment of the Effect of this compound Therapy on Urine Output and Inflammation in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. No Requirement for Targeted Theophylline Levels for Diuretic Effect of this compound in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Requirement of intact adenosine A1 receptors for the diuretic and natriuretic action of the methylxanthines theophylline and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound for Renal Protection in Neonatal Hypoxic Ischemic Encephalopathy in the Era of Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for improving acute kidney injury in pediatric patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Double-Blinded, Randomized, Placebo-Controlled Clinical Trial of this compound to Prevent Acute Kidney Injury in Children following Congenital Heart Surgery with Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics of the diuretic effects of this compound and acetazolamide alone and combined with furosemide in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 15. The adenosine receptor antagonist, 8-phenyltheophylline, causes diuresis and saliuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpp.com [ijpp.com]

- 17. The effect of this compound on renal hemodynamics and sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sysrevpharm.org [sysrevpharm.org]

- 20. dovepress.com [dovepress.com]

- 21. researchgate.net [researchgate.net]

- 22. The diuretic effect of adding this compound or theophylline to furosemide in pediatric populations: a systematic review | Semantic Scholar [semanticscholar.org]

Aminophylline's Impact on Cardiac Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of aminophylline on cardiac muscle contraction. This compound, a combination of theophylline and ethylenediamine, has long been a subject of pharmacological interest due to its complex and sometimes paradoxical influence on the heart. This document provides a comprehensive overview of its mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of Action

This compound's effects on cardiac muscle are primarily attributed to two core mechanisms:

-

Phosphodiesterase (PDE) Inhibition: this compound is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4.[1][2] Inhibition of these enzymes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][3] In cardiomyocytes, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling.[4][5] This includes the L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively. The net result is an increase in myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect).[4][6]

-

Adenosine Receptor Antagonism: this compound acts as a non-selective antagonist of adenosine receptors, primarily A1 and A2A.[1][2][7] Adenosine, an endogenous nucleoside, generally has cardioprotective effects, including reducing heart rate and contractility.[3] By blocking these receptors, this compound can counteract the effects of adenosine, leading to an increase in heart rate and contractility.[3][7] This mechanism is particularly relevant in conditions of myocardial ischemia, where endogenous adenosine levels are elevated.[7][8]

Quantitative Effects on Cardiac Function

The following tables summarize the quantitative effects of this compound on various parameters of cardiac muscle contraction as reported in different experimental models.

Table 1: Effects of this compound on Myocardial Contractility in Conscious Dogs

| Parameter | Baseline (Control) | After this compound (1 mg/kg/min IV for 10 min) | Percentage Change |

| Mean Arterial Pressure | - | - | +12 ± 2% |

| LV Systolic Pressure | - | - | +8 ± 1% |

| LV dP/dt | - | - | +20 ± 2% |

| Velocity of Myocardial Fiber Shortening | - | - | +13 ± 2% |

| Heart Rate | - | - | +5 ± 2% |

| LV End-Diastolic Diameter | - | - | -2 ± 0.5% |

Data from Rutherford et al.[9][10]

Table 2: Effects of this compound on Myocardial Ischemia in a Canine Model

| Condition | Fractional Shortening (%) | Lactate Extraction Ratio (%) |

| Mild Ischemia (CBF reduced to 80%) | ||

| Control | 11.0 ± 0.4 | 7.5 ± 0.1 |

| This compound | 18.5 ± 1.7 | 13.6 ± 1.0 |

| Severe Ischemia (CBF reduced to 33%) | ||

| Control | - | - |

| This compound | Decreased | Decreased |

CBF: Coronary Blood Flow. Data from Ishizaka et al.[8][11]

Table 3: Effects of this compound on Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)

| This compound Concentration | Change in Contraction Force | Change in Beat Rate |

| 10 µM | Significant Increase | No Significant Change |

| 100 µM | Trend towards Increase | No Significant Change |

| 1 mM | Trend towards Increase | No Significant Change |

| 10 mM | - | Significant Increase |

Data from Lánczi et al.[12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects on an isolated heart.

Caption: this compound's dual mechanism on cardiac myocyte signaling.

Caption: Workflow for Langendorff isolated heart experiments.

Experimental Protocols

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the study of cardiac function in the absence of systemic neurohormonal influences.[14][15]

Methodology:

-

Animal Model: Typically, rats, rabbits, or guinea pigs are used.[16][17] The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

-

Cannulation: The aorta is cannulated on the Langendorff apparatus.[14][17]

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.[14][18]

-